molecular formula C24H24ClFN4O B11274862 N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B11274862
M. Wt: 438.9 g/mol
InChI Key: IVVZBWPNHVIRRF-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazine ring, and substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by the introduction of the chlorophenyl and fluorophenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and carboxylic acids. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets within cells. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as those containing piperidine or pyridazine rings. These comparisons highlight its unique structural features and potential advantages in terms of stability, reactivity, and biological activity. Similar compounds might include other substituted piperidines or pyridazines, each with their own distinct properties and applications.

Properties

Molecular Formula

C24H24ClFN4O

Molecular Weight

438.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C24H24ClFN4O/c25-20-5-1-17(2-6-20)11-14-27-24(31)19-12-15-30(16-13-19)23-10-9-22(28-29-23)18-3-7-21(26)8-4-18/h1-10,19H,11-16H2,(H,27,31)

InChI Key

IVVZBWPNHVIRRF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)Cl)C3=NN=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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